REACTION_CXSMILES
|
[CH3:1][CH:2]([C:6](=O)[CH3:7])[C:3](=O)[CH3:4].[NH2:9][C:10]1[CH:14]=[C:13]([CH3:15])[NH:12][N:11]=1>C(O)(=O)C>[CH3:15][C:13]1[CH:14]=[C:10]2[N:9]=[C:3]([CH3:4])[C:2]([CH3:1])=[C:6]([CH3:7])[N:11]2[N:12]=1
|
Name
|
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
|
CC(C(C)=O)C(C)=O
|
Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
NC1=NNC(=C1)C
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a magnetic stirrer, a condenser
|
Type
|
TEMPERATURE
|
Details
|
The medium was refluxed for 1 hour
|
Duration
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1 h
|
Type
|
CUSTOM
|
Details
|
The acetic acid was evaporated off
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
WASH
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Details
|
washed with petroleum ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying under vacuum and over phosphoric anhydride
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NN2C(N=C(C(=C2C)C)C)=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g | |
YIELD: PERCENTYIELD | 85.7% | |
YIELD: CALCULATEDPERCENTYIELD | 86.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |